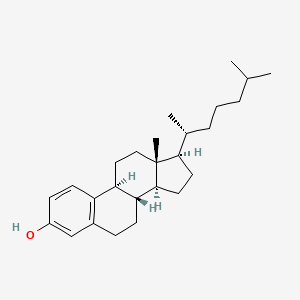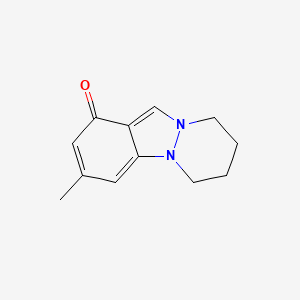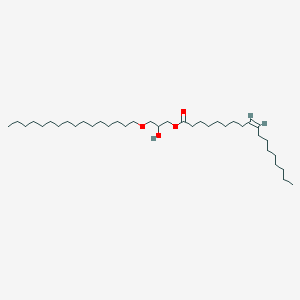
1-O-palmityl-3-oleoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-palmityl-3-oleoylglycerol is a 1-alkyl-3-acylglycerol in which the alkyl and acyl groups are specified as palmityl (hexadecyl) and oleoyl. It derives from an oleic acid and a 1-O-palmitylglycerol.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Optimization
Synthesis of OPO for Infant Nutrition : OPO is synthesized using a two-step process with high yields and purity, employing sn1,3-regiospecific lipases. This method focuses on creating a structured triglyceride crucial in infant nutrition, emphasizing the use of solvents safe for foodstuffs (Schmid et al., 1999).
Lipase-mediated OPL Production : A study compares one- and two-step methods for producing OPL, a variant of OPO, in solvent-free and solvent systems. It emphasizes the potential application of OPL in infant formulas (Liang et al., 2020).
Properties and Applications in Food and Nutrition
Role in Human Milk Fat : The enzymatic synthesis of OPO, a main component of human milk fats, has been explored, focusing on the cost-effective production with high efficiency and stability (Cai et al., 2015).
Neuroprotective Effects : Research on 1,3-dipalmitoyl-2-oleoylglycerol (a similar compound) derived from rice bran oil has shown neuroprotective effects against cerebral ischemia-reperfusion injury in rats, suggesting potential medical applications (Lee et al., 2022).
Influence on Lymph Chylomicron Transport : A study explored how the positional distribution of OPO affects lymph chylomicron transport, composition, and size in rats, providing insights into its nutritional impact (Aoe et al., 1997).
Additional Applications
Cocoa Butter Replacement : OPO, as part of palm mid fraction, is examined for its suitability as a cocoa butter equivalent in the chocolate industry, impacting lipid and glucose metabolism (Tee, 2020).
Crystallization and Polymorphism Studies : Research on the crystallization and transformation kinetics of polymorphic forms of OPO and similar compounds provides important information for applications in the food and pharmaceutical industries (Bayés-García et al., 2016).
Eigenschaften
Molekularformel |
C37H72O4 |
|---|---|
Molekulargewicht |
581 g/mol |
IUPAC-Name |
(3-hexadecoxy-2-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H72O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,36,38H,3-16,18,20-35H2,1-2H3/b19-17- |
InChI-Schlüssel |
OHCUOFSNZQBCEP-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[4,4,6a,6b,11,11,14b-Heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1252192.png)
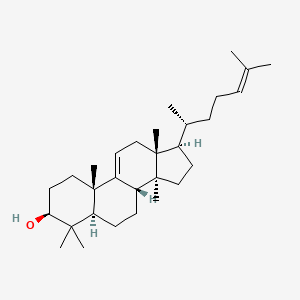
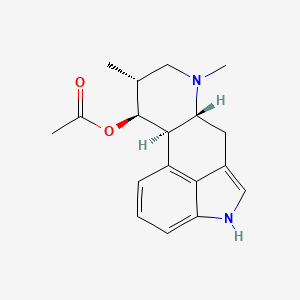
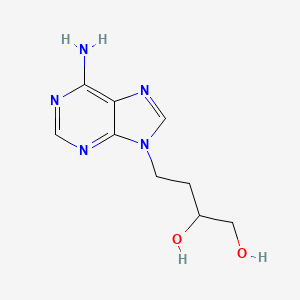
![6-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione](/img/structure/B1252201.png)


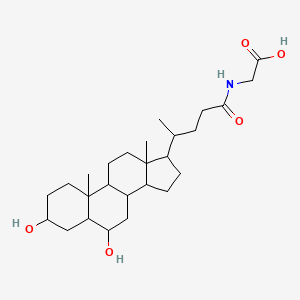

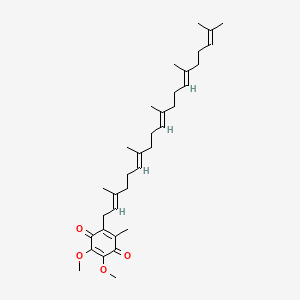
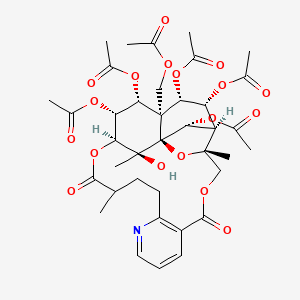
![[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252213.png)
